Cas no 1343881-00-4 (ethyl(1-methyl-1H-indol-5-yl)methylamine)

Ethyl(1-methyl-1H-indol-5-yl)methylamine is a synthetic indole-derived amine compound with potential applications in pharmaceutical and organic synthesis. Its structure features an ethylamine substituent at the 5-position of a 1-methylindole scaffold, offering versatility as an intermediate in medicinal chemistry. The compound’s indole core provides a rigid aromatic framework, while the ethylamine side chain enhances reactivity for further functionalization. This makes it useful for developing bioactive molecules, particularly in CNS-targeted research due to the indole moiety’s prevalence in neurotransmitter analogs. The 1-methyl group improves stability by reducing susceptibility to oxidative degradation. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its amine functionality.
ethyl(1-methyl-1H-indol-5-yl)methylamine structure
1343881-00-4 structure
Product name:ethyl(1-methyl-1H-indol-5-yl)methylamine
CAS No:1343881-00-4
MF:C12H16N2
Molecular Weight:188.268842697144
MDL:MFCD20311527
CID:4784855
PubChem ID:64457224

ethyl(1-methyl-1H-indol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

    • Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
    • ethyl(1-methyl-1H-indol-5-yl)methylamine
    • MDL: MFCD20311527
    • インチ: 1S/C12H16N2/c1-3-13-9-10-4-5-12-11(8-10)6-7-14(12)2/h4-8,13H,3,9H2,1-2H3
    • InChIKey: AFBYNSKHSSWCJM-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC2C=C(C=CC1=2)CNCC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • トポロジー分子極性表面積: 17
  • XLogP3: 1.7

ethyl(1-methyl-1H-indol-5-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
211120-2.500g
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine, 95%
1343881-00-4 95%
2.500g
$1816.00 2023-09-09
Enamine
EN300-1273589-50mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
50mg
$587.0 2023-10-02
Enamine
EN300-1273589-250mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
250mg
$642.0 2023-10-02
Enamine
EN300-1273589-10000mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
10000mg
$3007.0 2023-10-02
Enamine
EN300-1273589-1.0g
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
1g
$0.0 2023-06-08
Enamine
EN300-1273589-2500mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
2500mg
$1370.0 2023-10-02
Enamine
EN300-1273589-5000mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
5000mg
$2028.0 2023-10-02
Enamine
EN300-1273589-500mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
500mg
$671.0 2023-10-02
Enamine
EN300-1273589-1000mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
1000mg
$699.0 2023-10-02
Enamine
EN300-1273589-100mg
ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
1343881-00-4
100mg
$615.0 2023-10-02

ethyl(1-methyl-1H-indol-5-yl)methylamine 関連文献

ethyl(1-methyl-1H-indol-5-yl)methylamineに関する追加情報

Comprehensive Overview of Ethyl(1-methyl-1H-indol-5-yl)methylamine (CAS No. 1343881-00-4): Properties, Applications, and Industry Insights

Ethyl(1-methyl-1H-indol-5-yl)methylamine (CAS No. 1343881-00-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This indole-derived amine combines an ethyl group with a 1-methyl-1H-indole scaffold, making it a valuable intermediate for drug discovery and material science. The compound's molecular formula, C12H16N2, and its amine-functionalized indole core contribute to its versatility in synthetic applications.

Recent studies highlight the growing demand for indole-based compounds like ethyl(1-methyl-1H-indol-5-yl)methylamine in neuropharmacology and oncology research. Researchers are particularly interested in its potential as a serotonin receptor modulator, aligning with current trends in mental health therapeutics. The compound's lipophilic nature and hydrogen-bonding capacity make it suitable for blood-brain barrier penetration, a hot topic in CNS drug development.

From a synthetic chemistry perspective, CAS 1343881-00-4 serves as a crucial building block for creating more complex heterocyclic systems. Its N-ethylamine side chain offers excellent reactivity for further functionalization, addressing the pharmaceutical industry's need for diverse chemical space exploration. This aligns with current AI-driven drug discovery approaches that prioritize scaffold diversity.

Quality control of ethyl(1-methyl-1H-indol-5-yl)methylamine requires precise analytical methods. HPLC and LC-MS techniques are commonly employed to verify purity, especially important for researchers investigating its potential in targeted protein degradation (a trending topic in drug discovery). The compound typically appears as a pale yellow to colorless liquid with characteristic indole-like fluorescence properties under UV light.

Environmental and safety considerations for CAS 1343881-00-4 follow standard laboratory protocols for amine handling. While not classified as hazardous under current regulations, proper ventilation and PPE are recommended during handling. The compound's stability profile makes it suitable for long-term storage under inert atmospheres, a practical advantage for research facilities.

Market analysts note increasing interest in 1-methylindole derivatives like this compound, driven by pharmaceutical companies exploring novel small molecule therapeutics. Patent databases show growing IP activity around similar structures, particularly for neurological and metabolic disorder applications. This reflects broader industry shifts toward precision medicine approaches.

For synthetic chemists, the ethyl(1-methylindol-5-yl)methylamine scaffold offers multiple sites for modification. The N-methyl group provides steric control in reactions, while the ethylamine moiety can participate in reductive amination or acylation processes. These features make it valuable for creating structure-activity relationship (SAR) libraries in medicinal chemistry programs.

Emerging applications include potential use in fluorescent probes and bioconjugation chemistry, leveraging the indole ring's photophysical properties. This aligns with current research trends in chemical biology and diagnostic agent development. The compound's balanced logP value (predicted around 2.5) makes it particularly interesting for bioavailability optimization studies.

Supply chain data indicates that CAS 1343881-00-4 remains a low-volume, high-value specialty chemical. Current production methods typically involve Pd-catalyzed coupling reactions or reductive amination of appropriate indole precursors. Quality benchmarks require ≥95% purity for most research applications, with strict control of process-related impurities.

Future research directions for ethyl(1-methyl-1H-indol-5-yl)methylamine may explore its potential in allosteric modulator development or as a fragment in FBDD (fragment-based drug design). The compound's molecular weight (188.27 g/mol) and rotatable bond count (3) place it within optimal ranges for these applications, according to current lead-likeness guidelines.

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